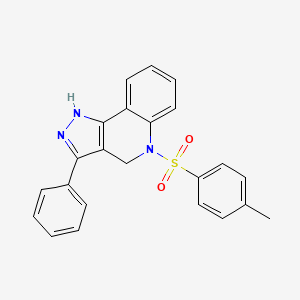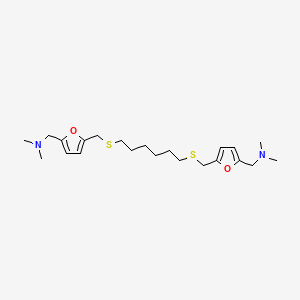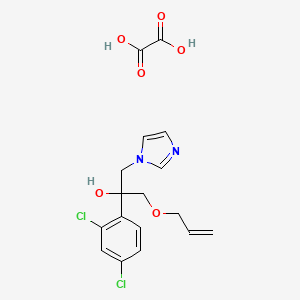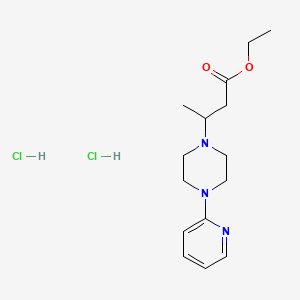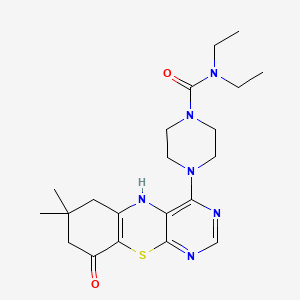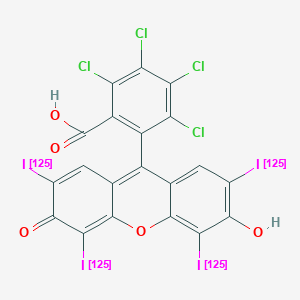
Rose bengal I-125
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rose bengal I-125 is a radiolabeled compound derived from Rose Bengal, a synthetic dye. This compound is primarily used in medical diagnostics, particularly in liver function tests and imaging studies. The radiolabeling with iodine-125 allows for the tracking and imaging of biological processes due to the radioactive properties of iodine-125.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rose bengal I-125 is prepared by labeling Rose Bengal with iodine-125. The process typically involves an exchange reaction between non-radioactive Rose Bengal and radioactive sodium iodide in an aqueous medium at a pH of 5 . This method ensures the incorporation of iodine-125 into the Rose Bengal molecule, resulting in the radiolabeled compound.
Industrial Production Methods
The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and specific activity of the radiolabeled compound. The production facilities must adhere to regulatory standards for handling radioactive materials.
Analyse Des Réactions Chimiques
Types of Reactions
Rose bengal I-125 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, Rose Bengal can undergo oxidation reactions.
Reduction: Reduction reactions can occur under specific conditions, altering the chemical structure of Rose Bengal.
Substitution: Substitution reactions, particularly involving the iodine atom, can take place under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogen exchange reactions often involve reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of Rose Bengal, while substitution reactions can result in different halogenated compounds.
Applications De Recherche Scientifique
Rose bengal I-125 has a wide range of scientific research applications:
Chemistry: Used as a photoredox catalyst in various organic reactions, including bond creation and functionalization.
Biology: Employed in studies involving cellular imaging and tracking due to its radioactive properties.
Industry: Applied in the development of personal protective equipment with enhanced biocidal efficiency.
Mécanisme D'action
The mechanism of action of Rose bengal I-125 involves its ability to stain and visualize biological tissues. The compound stains both the nuclei and cell walls of dead or degenerated epithelial cells, making it useful in diagnostic applications . Additionally, the radioactive iodine-125 allows for imaging and tracking of biological processes, providing valuable information in medical diagnostics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein: Another synthetic dye used in diagnostic applications.
Indocyanine Green: A dye used in medical imaging and diagnostics.
Methylene Blue: Employed in various diagnostic and therapeutic applications.
Uniqueness of Rose bengal I-125
This compound is unique due to its combination of staining properties and radioactive labeling. This dual functionality allows for both visualization and imaging, making it a valuable tool in medical diagnostics and research.
Propriétés
Numéro CAS |
742653-95-8 |
|---|---|
Formule moléculaire |
C20H4Cl4I4O5 |
Poids moléculaire |
965.7 g/mol |
Nom IUPAC |
2,3,4,5-tetrachloro-6-[3-hydroxy-2,4,5,7-tetrakis(125I)(iodanyl)-6-oxoxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C20H4Cl4I4O5/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28/h1-2,29H,(H,31,32)/i25-2,26-2,27-2,28-2 |
Clé InChI |
VDNLFJGJEQUWRB-VUMIBXKJSA-N |
SMILES isomérique |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[125I])O)[125I])[125I])[125I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
SMILES canonique |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


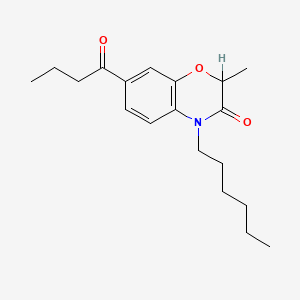
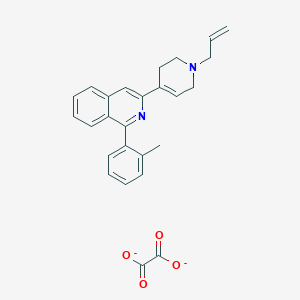
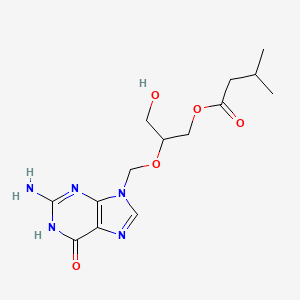

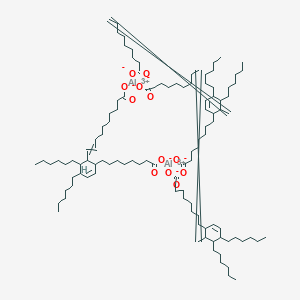
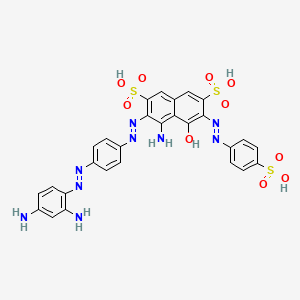
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
